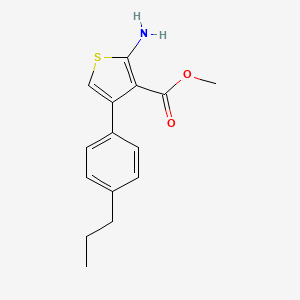

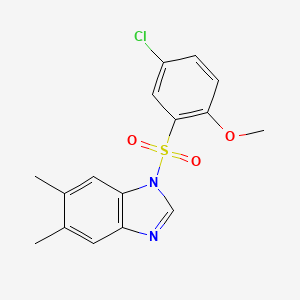

2-氨基-4-(4-丙基苯基)噻吩-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

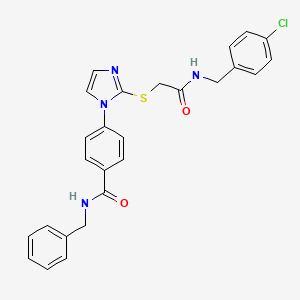

The compound of interest, Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate, is a thiophene derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields. Thiophene derivatives are known for their potential in pharmaceutical chemistry as they exhibit a wide range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . They are also explored for their crystal and molecular structures, which are crucial for understanding their chemical behavior and interactions .

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . Another example includes the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction . These methods highlight the versatility of thiophene chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about molecular geometry, hydrogen bonding, and other weak interactions that contribute to the stability of the crystal packing . The molecular geometry and the interactions within the crystal structure are essential for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with amines or hydrazines yield thienopyrimidinones . The electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates have been studied, revealing the main fragmentation pathways and the nature of ionization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the crystal and molecular structure analysis provides insights into the density and stability of the compounds . The antimicrobial activity of certain thiophene derivatives has been evaluated, indicating their potential as therapeutic agents . Additionally, the allosteric enhancer activity at the A1 adenosine receptor has been studied, showing the effect of modifications at different positions on the thiophene ring .

科学研究应用

噻吩类似物和致癌性评估

噻吩类似物,包括那些类似于苯胺和 4-氨基联苯等致癌物的类似物,已被合成并评估其潜在致癌性。这项研究揭示了可能影响生物活性和毒性的结构相似性和差异性,这可能与理解类似化合物如“2-氨基-4-(4-丙基苯基)噻吩-3-羧酸甲酯”相关 (艾什比等人,1978).

食品风味化学

支链醛,源自氨基酸,对发酵和非发酵食品中的风味都很重要。该过程涉及这些醛的产生和降解,这与噻吩基化合物的潜在合成途径和在各种应用中的转化平行 (史密特、恩格尔斯和史密特,2009).

肽研究中的自旋标记氨基酸

在肽中使用自旋标记氨基酸,如 TOAC,用于研究肽合成、二级结构以及与生物膜的相互作用,为探索噻吩衍生物在肽化学中的相互作用和潜在生物应用提供了先例 (施赖尔等人,2012).

羧酸的液-液萃取

用于从水流中液-液萃取 (LLX) 羧酸的溶剂体系的创新突出了噻吩衍生物在分离技术中的相关性,特别是在回收用于塑料和其他应用的生物基羧酸方面 (斯普拉凯尔和舒尔,2019).

安全和危害

While specific safety and hazard information for “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate” is not available, it’s important to handle all chemicals with care. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

Thiophene derivatives, including “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate”, continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications.

属性

IUPAC Name |

methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-4-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-2/h5-9H,3-4,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCWGVYJQBMRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)